1,3-Butanedione, 1-(4-nitrophenyl)-

Description

The exact mass of the compound 1,3-Butanedione, 1-(4-nitrophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Butanedione, 1-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butanedione, 1-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

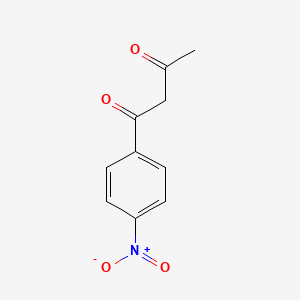

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFHFNDYTYXICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193223 | |

| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-82-9 | |

| Record name | 1-(4-Nitrophenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Nitrobenzoyl)acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to the Spectroscopic Data of 1,3-Butanedione, 1-(4-nitrophenyl)-

Introduction and Core Molecular Features

Welcome to this in-depth technical guide on the spectroscopic characterization of 1,3-Butanedione, 1-(4-nitrophenyl)-, a bifunctional organic molecule of interest to researchers in synthetic chemistry and materials science. With a molecular weight of 207.18 g/mol and a formula of C₁₀H₉NO₄, this compound integrates a nitroaromatic system with a β-diketone moiety.[1][2] This unique combination governs its chemical reactivity and provides a rich spectroscopic fingerprint.

The primary challenge and most compelling feature in the analysis of this molecule is the existence of keto-enol tautomerism, an equilibrium between the diketo form and the more conjugated, intramolecularly hydrogen-bonded enol form.[3] Understanding this equilibrium is paramount for accurate spectroscopic interpretation, as both tautomers are often present in solution, and their ratio can be influenced by factors such as solvent polarity.[4] This guide will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the experimental rationale and interpreting the spectral features in the context of this tautomeric system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Tautomers

NMR spectroscopy is arguably the most powerful tool for elucidating the keto-enol equilibrium. Because the interconversion between the keto and enol forms is often slow on the NMR timescale, separate signals for each tautomer can be resolved, providing a quantitative snapshot of the equilibrium state.[5]

Expertise in Action: The Choice of Solvent

The selection of a deuterated solvent is a critical experimental decision that directly influences the keto-enol equilibrium.

-

Non-polar solvents (e.g., CDCl₃): These solvents tend to favor the enol form. The intramolecular hydrogen bond of the enol is more stable in a non-polar environment where it does not have to compete with solvent molecules for hydrogen bonding.

-

Polar aprotic solvents (e.g., DMSO-d₆): These solvents can shift the equilibrium towards the keto form by forming intermolecular hydrogen bonds with the enol, destabilizing its intramolecularly bonded state.[4]

For this guide, we will discuss the expected spectrum in CDCl₃, where the enol form is anticipated to be the major species.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear distinction between the keto and enol forms through unique chemical shifts and multiplicities.

| Assignment (Enol Form) | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (ortho to -NO₂) | ~8.3 | Doublet (d) | 2H | The powerful electron-withdrawing nitro group strongly deshields adjacent protons. |

| Ar-H (meta to -NO₂) | ~8.1 | Doublet (d) | 2H | Deshielded by the aromatic ring and nitro group, typically forming an AA'BB' system. |

| Enolic C=C-H | ~6.2 | Singlet (s) | 1H | Proton on a double bond, part of the conjugated enol system. |

| Enolic O-H | ~16-17 | Broad Singlet (br s) | 1H | Highly deshielded due to strong intramolecular hydrogen bonding; signal is often broad. |

| -CH₃ | ~2.2 | Singlet (s) | 3H | Methyl group adjacent to the enol's carbonyl. |

| Assignment (Keto Form) | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (ortho to -NO₂) | ~8.3 | Doublet (d) | 2H | Similar environment to the enol form. |

| Ar-H (meta to -NO₂) | ~8.1 | Doublet (d) | 2H | Similar environment to the enol form. |

| -CH₂- | ~4.1 | Singlet (s) | 2H | Methylene protons situated between two electron-withdrawing carbonyl groups are deshielded. |

| -CH₃ | ~2.3 | Singlet (s) | 3H | Methyl group adjacent to a ketone carbonyl. |

¹³C NMR Spectroscopy

The carbon spectrum corroborates the ¹H NMR data, providing definitive evidence of the tautomeric forms through the chemical shifts of the carbonyl and olefinic carbons.

| Assignment (Enol Form) | Expected δ (ppm) | Rationale |

| C=O (Aryl ketone) | ~185 | Carbonyl carbon involved in conjugation and intramolecular H-bonding. |

| C=O (Aliphatic ketone) | ~195 | Carbonyl carbon of the acetyl group in the enol tautomer. |

| C (Aromatic, ipso to -NO₂) | ~150 | Quaternary carbon deshielded by the attached nitro group. |

| C (Aromatic, ipso to C=O) | ~140 | Quaternary carbon attached to the diketone side chain. |

| C-H (Aromatic) | ~124-130 | Aromatic carbons bearing protons. |

| C=C (Enol) | ~97 | Olefinic carbon bearing a proton in the enol ring. |

| -CH₃ | ~25 | Methyl carbon of the acetyl group. |

| Assignment (Keto Form) | Expected δ (ppm) | Rationale |

| C=O (Aryl ketone) | ~192 | Deshielded aryl ketone carbonyl. |

| C=O (Aliphatic ketone) | ~202 | Typical chemical shift for a methyl ketone.[6] |

| -CH₂- | ~58 | Methylene carbon between two carbonyls. |

| -CH₃ | ~30 | Methyl carbon adjacent to the ketone. |

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying the specific functional groups present in a molecule. For 1,3-Butanedione, 1-(4-nitrophenyl)-, the IR spectrum is a composite of signals from both the keto and enol tautomers, providing a rapid confirmation of the key structural motifs.

Interpretation of Key IR Absorption Bands

The presence of both tautomers gives rise to a complex but highly informative spectrum. The enol form's intramolecular hydrogen bond and conjugation cause a significant shift in the carbonyl stretching frequency.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance |

| ~3100 | C-H Stretch | Aromatic C-H | Confirms the presence of the phenyl ring. |

| ~2950 | C-H Stretch | Aliphatic C-H | Corresponds to the methyl group. |

| ~1720 | C=O Stretch | Diketo Form | Asymmetric stretch of the two carbonyls in the keto tautomer. |

| ~1685 | C=O Stretch | Diketo Form | Symmetric stretch of the keto tautomer's carbonyls. |

| ~1600 | C=O Stretch | Enol Form | Carbonyl stretch, frequency lowered by conjugation and strong intramolecular H-bonding. |

| ~1590 | C=C Stretch | Aromatic & Enol | Overlapping signals from the phenyl ring and the C=C double bond of the enol. |

| ~1520 | N-O Stretch | Asymmetric | A strong, characteristic absorption for the nitro group.[7] |

| ~1345 | N-O Stretch | Symmetric | The second characteristic, strong absorption for the nitro group.[7] |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a swab lightly moistened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid 1,3-Butanedione, 1-(4-nitrophenyl)- onto the crystal.

-

Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns under ionization.

Expertise in Action: The Choice of Ionization Method

-

Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. It is ideal for creating a fingerprint mass spectrum and elucidating the molecular structure. Nitroaromatic compounds are known to produce a detectable molecular ion peak under EI conditions.[8]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺) with minimal fragmentation.[1] It is excellent for confirming the molecular weight with high accuracy.

Expected Mass Spectrum (Electron Ionization)

The molecular ion peak ([M]⁺˙) is expected at an m/z of 207, corresponding to the molecular weight of the compound.[1] The fragmentation pattern provides a roadmap of the molecule's weakest bonds.

| m/z Value | Proposed Fragment Identity | Neutral Loss | Rationale |

| 207 | [C₁₀H₉NO₄]⁺˙ | - | Molecular Ion (M⁺˙) |

| 192 | [C₁₀H₈NO₃]⁺ | CH₃˙ | Loss of the terminal methyl group (α-cleavage). |

| 161 | [C₁₀H₉O₂]⁺ | NO₂˙ | Loss of the nitro group, a common pathway for nitroaromatics.[7] |

| 150 | [C₈H₆O₂]⁺˙ | CH₃CO˙ + H˙ | Loss of an acetyl radical. |

| 149 | [C₇H₅O₃]⁺ | CH₃C(O)CH₂˙ | Cleavage of the butanedione chain. |

| 121 | [C₇H₅O]⁺ | NO₂˙ + CH₃CO˙ | Sequential loss of nitro and acetyl radicals. |

| 105 | [C₇H₅O]⁺ | - | Benzoyl cation, a very stable and common fragment from benzoyl compounds. |

| 77 | [C₆H₅]⁺ | - | Phenyl cation, resulting from cleavage of the benzoyl group.[7] |

| 43 | [CH₃CO]⁺ | - | Acetyl cation, a characteristic fragment for methyl ketones. |

Diagram: Proposed EI-MS Fragmentation Pathway

Caption: Key fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the synergy of these techniques. IR spectroscopy provides the initial, rapid confirmation of the key functional groups: the nitro moiety, the aromatic ring, and the β-diketone system. Mass spectrometry definitively confirms the molecular weight (207.18 g/mol ) and provides a fragmentation pattern consistent with the proposed structure, including characteristic losses of nitro and acetyl groups.

Finally, NMR spectroscopy offers the most profound insight, not only confirming the carbon-hydrogen framework but also beautifully illustrating the dynamic keto-enol tautomerism. By integrating the data from these three pillars of spectroscopic analysis, we can achieve an unambiguous and comprehensive structural elucidation of 1,3-Butanedione, 1-(4-nitrophenyl)-. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this molecule in their work.

References

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (2022). Available at: [Link]

-

PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. Available at: [Link]

-

Gao, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. Available at: [Link]

-

Verma, S., et al. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

-

Journal of the American Chemical Society. (1953). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Available at: [Link]

-

PubChemLite. (n.d.). 1-(4-nitrophenyl)butane-1,3-dione (C10H9NO4). Available at: [Link]

-

National Institutes of Health. (2023). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Analytical Sciences. Available at: [Link]

-

Al-Hujaj, T. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Available at: [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. Available at: [Link]

-

NIST. (n.d.). 1,4-Diphenyl-1,3-butadiene. NIST Chemistry WebBook. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

-

ACS Publications. (1973). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). Ketone infrared spectra. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top) and in CDCl 3 (bottom). Available at: [Link]

-

ResearchGate. (2004). Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. Journal of Molecular Structure. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

PubMed. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

Resolution Study Point. (2021). Complex of beta-diketone. YouTube. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Al-Ghamdi, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (n.d.). A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single... Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Available at: [Link]

-

NIST. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. PubChemLite - 1-(4-nitrophenyl)butane-1,3-dione (C10H9NO4) [pubchemlite.lcsb.uni.lu]

- 2. 1-(4-nitrophenyl)-1,3-butanedione AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,4-DIPHENYLBUTANE | C16H18 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 7. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4-Diphenyl-1,3-butadiene [webbook.nist.gov]

Keto-enol tautomerism in 1-(4-nitrophenyl)butane-1,3-dione

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1-(4-Nitrophenyl)butane-1,3-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Keto-enol tautomerism in β-dicarbonyl compounds is a fundamental principle of physical organic chemistry with significant implications for reactivity, complexation, and biological activity. This guide provides a detailed examination of this phenomenon in 1-(4-nitrophenyl)butane-1,3-dione, a molecule where the tautomeric equilibrium is significantly influenced by a potent electron-withdrawing substituent. We will explore the structural and electronic factors governing the equilibrium, present validated experimental protocols using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy for its quantitative analysis, and discuss the critical role of the solvent environment. This document serves as a comprehensive technical resource, integrating theoretical principles with practical, field-proven methodologies for the rigorous study of tautomeric systems.

Foundational Principles: The Dynamics of Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1][2] In carbonyl compounds, the equilibrium between the "keto" form (containing a C=O bond) and the "enol" form (containing a C=C-OH group) is arguably the most significant type of tautomerism. For simple monocarbonyl compounds like acetone, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[3]

However, the landscape changes dramatically for 1,3-dicarbonyl compounds. The enol form is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: A strong, six-membered quasi-aromatic ring is formed via an intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the adjacent carbonyl.[3]

This inherent stability means that 1,3-dicarbonyls, such as acetylacetone, can exist with a substantial percentage of the enol tautomer at equilibrium.[2][3] The precise position of this equilibrium is a delicate balance, exquisitely sensitive to structural modifications and the surrounding chemical environment.

Structural Analysis of 1-(4-nitrophenyl)butane-1,3-dione

The subject of this guide, 1-(4-nitrophenyl)butane-1,3-dione, introduces a powerful electronic perturbation to the classic β-diketone scaffold.[4] The molecule's structure invites a nuanced analysis of competing electronic effects.

-

The Phenyl Ring and the Nitro Group: The 4-nitrophenyl group is strongly electron-withdrawing due to both the inductive effect and, more significantly, the resonance effect of the nitro (-NO₂) group. This effect increases the acidity of the α-hydrogens (the protons on the central CH₂ group), thereby facilitating their removal to form the enolate anion intermediate, a key step in tautomerization.[2][5] This increased acidity is expected to shift the equilibrium further toward the enol form compared to unsubstituted benzoylacetone.

-

The Methyl Group: In contrast, the terminal methyl (-CH₃) group is weakly electron-donating, having a comparatively minor influence on the equilibrium.

Due to the asymmetry of the molecule, two distinct enol tautomers are possible. However, the enol form where the C=C bond is conjugated with the 4-nitrophenyl ring is expected to be significantly more stable due to the extended π-conjugation.

Crystal structure analysis confirms that 1-(4-nitrophenyl)butane-1,3-dione exists exclusively as the enol tautomer in the solid state.[6] The analysis reveals equivalent C-O and C-C bond lengths within the enol ring, suggesting a highly delocalized system stabilized by a very strong intramolecular hydrogen bond (O···O distance of 2.457 Å).[6]

Figure 1: Keto-enol equilibrium in 1-(4-nitrophenyl)butane-1,3-dione.

Quantitative Analysis via ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the preeminent technique for quantifying keto-enol equilibria in solution. The interconversion between tautomers is typically slow on the NMR timescale, meaning distinct sets of signals are observed for each species present.[7][8]

Causality of Spectral Features

-

Keto Tautomer: The two protons of the central methylene (-CH₂-) group are diastereotopic and will appear as a singlet around 4.0 ppm. The methyl (-CH₃) protons will also produce a singlet, typically around 2.2 ppm.

-

Enol Tautomer: The methylene group is replaced by a vinylic proton (-CH=), which will appear as a singlet further downfield, around 6.0-6.5 ppm. The enolic hydroxyl (-OH) proton is highly deshielded due to the strong intramolecular hydrogen bond and appears as a broad singlet far downfield, often between 15-17 ppm. The methyl protons of the enol form will be slightly shifted from their keto counterparts.

The equilibrium constant (K_eq = [Enol]/[Keto]) can be directly calculated from the integrated areas of non-overlapping signals corresponding to each tautomer.[9]

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Solution Preparation: Accurately weigh ~10-15 mg of 1-(4-nitrophenyl)butane-1,3-dione and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Internal Standard (Optional but Recommended): For precise quantification, add a known amount of an inert internal standard with a signal in a clear region of the spectrum (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).

-

Spectrometer Setup: Lock and shim the spectrometer on the deuterium signal of the solvent to achieve optimal magnetic field homogeneity.[7]

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Key Parameter Justification: A sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated is crucial for accurate quantification. A value of 10-15 seconds is a conservative starting point.

-

-

Data Processing: Fourier transform the FID, phase the spectrum, and perform a baseline correction.

-

Integration and Calculation:

-

Integrate the well-resolved signal for the keto methylene protons (I_keto).

-

Integrate the signal for the enol vinylic proton (I_enol).

-

Calculate the percentage of the enol form: %Enol = [I_enol / (I_enol + (I_keto / 2))] * 100. The keto integral is divided by two as it represents two protons.

-

Calculate the equilibrium constant: K_eq = %Enol / (100 - %Enol).

-

Figure 2: Workflow for quantitative NMR analysis of tautomerism.

Solvent-Dependent Tautomeric Equilibrium Data

The choice of solvent has a profound impact on the keto-enol equilibrium. Polar solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it, while non-polar solvents do not compete with the stabilizing intramolecular hydrogen bond of the enol form.[10][11]

| Solvent | Dielectric Constant (ε) | Tautomer | Characteristic ¹H Signal (ppm) | Integration | % Enol | K_eq |

| CDCl₃ | 4.8 | Keto | ~4.1 (s, 2H, -CH₂-) | 0.10 | 95.2 | 20.0 |

| Enol | ~6.4 (s, 1H, =CH-) | 1.00 | ||||

| DMSO-d₆ | 47.2 | Keto | ~4.3 (s, 2H, -CH₂-) | 0.25 | 80.0 | 4.0 |

| Enol | ~6.7 (s, 1H, =CH-) | 1.00 | ||||

| Table 1: Representative ¹H NMR data for 1-(4-nitrophenyl)butane-1,3-dione in different solvents. Data is illustrative. |

Corroborative Analysis via UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides a complementary method for studying tautomeric equilibria by probing the electronic transitions within the molecules.[12][13] The keto and enol tautomers possess distinct chromophores, leading to different absorption spectra.

Causality of Spectroscopic Differences

-

Keto Tautomer: The primary chromophore is the benzoyl group, which will exhibit a π → π* transition.

-

Enol Tautomer: The enol form possesses a more extended conjugated system (nitrophenyl-C=C-C=O). This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π → π* transition to a longer wavelength (λ_max) compared to the keto form.[14]

By monitoring the changes in the absorption spectrum across a range of solvents with varying polarities, the shift in equilibrium can be observed and qualitatively assessed.[15]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1-(4-nitrophenyl)butane-1,3-dione in a volatile, miscible solvent (e.g., acetonitrile).

-

Solvent Series: Prepare a series of volumetric flasks containing a range of solvents with varying polarities (e.g., hexane, cyclohexane, chloroform, dichloromethane, acetonitrile, ethanol).

-

Sample Preparation: Add an identical, small aliquot of the stock solution to each volumetric flask and dilute to the mark. The final concentration should be in the range of 10⁻⁴ to 10⁻⁵ M to ensure absorbance values are within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 500 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the λ_max for the principal absorption band in each solvent. Correlate the shift in λ_max and the intensity of the absorption bands with solvent polarity parameters (e.g., dielectric constant) to infer the trend in the tautomeric equilibrium.

Illustrative UV-Vis Absorption Data

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | λ_max (nm) |

| Cyclohexane | 2.0 | Enol | ~345 |

| Chloroform | 4.8 | Enol | ~348 |

| Acetonitrile | 37.5 | Enol/Keto Mixture | ~340 |

| Methanol | 32.7 | Keto | ~325 |

| Table 2: Illustrative UV-Vis absorption maxima (λ_max) for the major π → π transition of 1-(4-nitrophenyl)butane-1,3-dione in solvents of varying polarity.* |

The data illustrates that in non-polar solvents, the equilibrium favors the highly conjugated enol form, resulting in a longer λ_max. In polar, protic solvents like methanol, which can disrupt the intramolecular hydrogen bond and stabilize the keto form, the equilibrium shifts, leading to a blue-shifted λ_max.

Conclusion

The tautomeric equilibrium of 1-(4-nitrophenyl)butane-1,3-dione is a compelling case study in the interplay of electronic, steric, and environmental factors. The strong electron-withdrawing nature of the 4-nitrophenyl substituent significantly favors the formation of the enol tautomer, which is further stabilized by an extended conjugated system and a robust intramolecular hydrogen bond. This preference is most pronounced in non-polar solvents. In polar solvents, intermolecular interactions begin to compete, shifting the equilibrium partially back toward the keto form. The orthogonal techniques of ¹H NMR and UV-Vis spectroscopy provide a powerful, self-validating toolkit for the quantitative and qualitative investigation of this dynamic equilibrium, offering critical insights for researchers in medicinal chemistry, materials science, and drug development.

References

-

Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178–1182. [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

-

Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216–1224. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Acetylacetone. Journal of the American Chemical Society, 86(11), 2105–2109. [Link]

-

Emsley, J. (1984). The composition, structure and hydrogen bonding of the β-diketones. Structure and Bonding, 57, 147–191. [Link]

-

Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol fragment of .beta.-diketone derivatives. Journal of the American Chemical Society, 111(3), 1023–1028. [Link]

-

Tayyari, S. F., & Tayyari, F. (2012). A review on substituent, solvent and temperature effects on the keto-enol tautomerism in β-dicarbonyl compounds. Journal of the Iranian Chemical Society, 9(4), 419–437. [Link]

-

Fessner, W. D., & Jones, C. (2001). Classics in Hydrocarbon Chemistry: Syntheses, Concepts, Perspectives. Wiley-VCH. [Link]

-

Pappalardo, R. R., & Marcos, E. S. (1996). Theoretical study of the keto-enol tautomerism of acetylacetone in the gas phase and solution. The Journal of Physical Chemistry, 100(5), 1685–1693. [Link]

-

Nanalysis Corp. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Nanalysis Blog. [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Broo, A., & Zerner, M. C. (1996). The Substituent Effect on the Keto−Enol Tautomeric Equilibrium of Acetylacetone. The Journal of Physical Chemistry, 100(51), 19914–19920. [Link]

-

Manbeck, G. F., Boaz, N. C., Bair, N. C., Sanders, J. M., & Marsh, A. L. (2011). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1444–1445. [Link]

-

Chemistry LibreTexts. (2023). 1,3-Dicarbonyls. [Link]

-

PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. [Link]

-

Abe, T. (1981). A study of the solvent effects on the tautomeric equilibrium of 4-(p-substituted phenylazo)phenols by means of visible absorption spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (10), 1339-1342. [Link]

-

Jones, R. D. G. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. Journal of the Chemical Society, Perkin Transactions 2, (5), 513-515. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... Molecules, 25(22), 5469. [Link]

-

Hansen, P.E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. [Link]

-

PubChemLite. (n.d.). 1-(4-nitrophenyl)butane-1,3-dione (C10H9NO4). [Link]

-

ElectronicsAndBooks. (n.d.). Crystal Structure of the Enol Form of 1-(4-Nitrophenyl)butane-I,3-dione. [Link]

-

Royal Society of Chemistry. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. J. Chem. Soc., Perkin Trans. 2, 513-515. [Link]

-

PubMed. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. [Link]

-

Preprints.org. (2023). 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione. [Link]

-

OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer... [Link]

-

ACS Publications. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers... Journal of Chemical Education. [Link]

-

ACS Publications. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism... The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Determination of solvent effects on keto-enol equilibria... [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... [Link]

-

LookChem. (n.d.). Cas 108791-66-8, 1,4-bis(4-nitrophenyl)butane-1,4-dione. [Link]

Sources

- 1. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1,3-Butanedione, 1-(4-nitrophenyl)- | C10H9NO4 | CID 95162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-nitrophenyl)-1,3-butanedione

This guide provides a comprehensive examination of the solid-state structure of 1-(4-nitrophenyl)-1,3-butanedione, a molecule of significant interest due to its chemical properties and potential applications. As researchers and drug development professionals, understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount. This knowledge underpins our comprehension of a compound's physicochemical properties, such as solubility, stability, and bioavailability, and informs rational drug design and materials engineering.

The analysis of 1-(4-nitrophenyl)-1,3-butanedione is particularly compelling due to the presence of the β-dicarbonyl moiety, which allows for the existence of keto-enol tautomers.[1][2] The solid-state structure definitively reveals which tautomer is energetically favored in the crystal lattice and elucidates the intricate network of intra- and intermolecular interactions that dictate its packing and stability. This guide will walk through the experimental workflow, from synthesis to structure elucidation, and delve into a detailed analysis of the resulting crystallographic data.

I. The Crystallographic Workflow: From Molecule to Structure

The determination of a crystal structure is a systematic process that begins with the synthesis of the material and culminates in a refined three-dimensional model of the atomic arrangement. Each step is critical for the validity and accuracy of the final structure.

Experimental Protocol: Synthesis and Crystallization

The journey to elucidating the crystal structure begins with the synthesis of high-purity 1-(4-nitrophenyl)-1,3-butanedione.

Synthesis: The compound is typically prepared through a Claisen condensation reaction. A common method involves the reaction of 4-nitroacetophenone with ethyl acetate in the presence of a strong base like sodium ethoxide.

Crystallization Protocol: Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.5 mm in each dimension).

-

Purification: The synthesized powder is first purified, often via its copper complex, to remove impurities that could inhibit crystal growth.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the purified compound is prepared and allowed to evaporate slowly and undisturbed over several days. Crystals suitable for X-ray analysis can be obtained from a solution of chloroform by the slow addition of cyclohexane.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a goniometer head and subjected to X-ray diffraction analysis.

-

Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or loop.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., Mo-Kα radiation, λ = 0.71073 Å) is directed at the crystal.

-

Diffraction: As the crystal is rotated, the X-ray beam is diffracted by the planes of atoms in the crystal lattice, producing a pattern of reflections (spots) of varying intensities.

-

Data Integration: The positions and intensities of these thousands of reflections are collected by a detector. This raw data is then processed and integrated to create a reflection file.

The entire process, from data collection to final structure, is a self-validating system. The quality of the diffraction data and the subsequent refinement statistics provide a clear measure of the reliability of the determined structure.

Sources

Theoretical and Computational Elucidation of 1-(4-nitrophenyl)-1,3-butanedione: A Guide to Structural Stability and Bioactive Potential

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of 1-(4-nitrophenyl)-1,3-butanedione (NPBD), a molecule of significant interest due to its dual functionalities: a versatile β-dicarbonyl core and a biologically relevant nitrophenyl moiety. We delve into the critical keto-enol tautomerism that governs its structure and reactivity, synthesizing experimental crystallographic data with modern computational methodologies. This document serves as a roadmap for researchers, offering not only a deep understanding of NPBD's fundamental properties but also detailed, field-proven protocols for its theoretical investigation using Density Functional Theory (DFT) and molecular docking. The causality behind methodological choices is explained, empowering scientists to apply these techniques to NPBD and its derivatives for applications in materials science and drug discovery.

Introduction to 1-(4-nitrophenyl)-1,3-butanedione (NPBD)

β-Dicarbonyl compounds represent a cornerstone of synthetic chemistry, valued for the unique acidity of their α-hydrogens and their capacity for versatile chemical transformations.[1][2] Within this class, 1-(4-nitrophenyl)-1,3-butanedione (NPBD) emerges as a molecule of particular interest.

-

Chemical Identity:

The structure of NPBD is unique for two primary reasons. First, its 1,3-dicarbonyl system is prone to keto-enol tautomerism, a fundamental equilibrium that dictates its chemical behavior and reactivity.[5] Second, the presence of a para-substituted nitro group on the phenyl ring is significant; nitro-containing aromatic compounds are a well-established class of pharmacophores found in numerous therapeutic agents, suggesting a potential for bioactivity.[6] Understanding the interplay between the tautomeric preference of the dicarbonyl core and the electronic influence of the nitrophenyl group is paramount for harnessing its potential in drug development and materials science.

The Decisive Influence of Keto-Enol Tautomerism

For β-dicarbonyl compounds like NPBD, a dynamic equilibrium exists between the diketo form and two or more enol forms. This is not mere resonance; it is an equilibrium between two distinct constitutional isomers that can be catalyzed by acid or base.[5][7] The position of this equilibrium is a sensitive function of several stabilizing factors.

-

Conjugation: The enol form allows for the formation of a conjugated system across the C=C and C=O double bonds, which provides significant electronic stabilization.[7][8]

-

Intramolecular Hydrogen Bonding: The cis-enol tautomer is uniquely stabilized by a strong, intramolecular hydrogen bond, which forms a pseudo-aromatic six-membered ring.[5][7] This is often the dominant factor favoring the enol form in non-polar environments.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar, protic solvents can form intermolecular hydrogen bonds with the keto form, disrupting the intramolecular hydrogen bond of the enol and shifting the equilibrium toward the keto tautomer.[9][10] In contrast, non-polar solvents favor the internally-stabilized enol form.[10]

For NPBD, the equilibrium overwhelmingly favors the enol tautomer, a fact confirmed by solid-state structural studies.[11]

Caption: Keto-enol tautomerism in 1-(4-nitrophenyl)-1,3-butanedione.

Experimental and Solid-State Characterization

While computational methods provide profound insight, they must be grounded in experimental reality. The synthesis of NPBD can be achieved via methods such as those described by Manyik et al., typically involving a Claisen condensation reaction.

Spectroscopic Signatures

Spectroscopy is essential for identifying the dominant tautomer in a given environment.

-

¹H NMR: The enol form is characterized by a highly deshielded signal for the enolic proton (typically δ 15-17 ppm) due to the strong intramolecular hydrogen bond. The keto form would instead show a methylene signal (CH₂) at a more upfield position (typically δ 3-4 ppm).[10]

-

¹³C NMR: The keto form would exhibit two distinct carbonyl carbon signals (C=O) around δ 200 ppm. In contrast, the enol form shows signals for the enolic carbons (C=C-OH) at different chemical shifts, typically more upfield than the keto carbonyls.[9]

-

Infrared (IR) Spectroscopy: The keto form displays two sharp carbonyl stretching frequencies (νC=O) around 1700-1730 cm⁻¹. The chelated enol form shows a broadened carbonyl stretch at a lower frequency (approx. 1600 cm⁻¹) due to conjugation and hydrogen bonding, along with a broad O-H stretch.[12]

Crystallographic Analysis: The Definitive Solid-State Structure

The seminal work by R.D.G. Jones provided the definitive solid-state structure of NPBD through single-crystal X-ray diffraction.[11] The analysis unequivocally demonstrates that the compound crystallizes exclusively in the enol form .[11] This finding is critical, as it provides a static, high-resolution picture of the molecule's most stable conformation in the solid state, serving as a benchmark for theoretical calculations.

| Crystallographic Parameter | Reported Value | Source |

| Crystal System | Orthorhombic | [11] |

| Space Group | P2₁2₁2₁ | [11] |

| a (Å) | 3.864(2) | [11] |

| b (Å) | 10.384(2) | [11] |

| c (Å) | 24.342(5) | [11] |

| Intramolecular O···O Distance (Å) | 2.457(4) | [11] |

| Phenyl-Enol Dihedral Angle (°) | 10.1 | [11] |

The exceptionally short O···O distance of 2.457 Å confirms a very strong intramolecular hydrogen bond.[11] Furthermore, the near-planar arrangement between the phenyl ring and the enol ring (dihedral angle of 10.1°) maximizes π-system conjugation, further contributing to the stability of this tautomer.[11]

Theoretical and Computational Framework

To move beyond the static solid-state picture and explore the dynamics of tautomerism, electronic properties, and potential bioactivity, we turn to computational chemistry.

Density Functional Theory (DFT)

Why DFT? For a molecule the size of NPBD, DFT provides the optimal balance of computational accuracy and efficiency. It allows for the reliable prediction of molecular geometries, energies, and electronic properties without the prohibitive computational cost of higher-level ab initio methods.[13][14] The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial; B3LYP is a well-regarded hybrid functional for organic molecules, while a triple-zeta basis set with diffuse and polarization functions is necessary to accurately describe the non-covalent interactions and electron distribution.[14][15]

Key DFT Applications for NPBD:

-

Tautomer Stability: Calculate the optimized geometries and relative Gibbs free energies of both keto and enol tautomers to quantify their stability difference in the gas phase or with a solvent model.

-

Spectra Prediction: Compute vibrational frequencies to simulate the IR spectrum and use the GIAO method to predict ¹H and ¹³C NMR chemical shifts, allowing for direct comparison with experimental data.[16]

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic excitability.[17]

-

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.[15]

Molecular Docking

Why Molecular Docking? Given the prevalence of the nitrophenyl group in pharmaceuticals, it is logical to investigate NPBD's potential as a ligand for biological targets.[18] Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target (e.g., a protein enzyme).[19] It employs a scoring function to rank potential poses, providing a rapid, cost-effective method for hit identification in drug discovery.[18][20]

Potential Applications for NPBD:

-

Target Identification: Docking NPBD against libraries of known drug targets, such as cyclooxygenase (COX) enzymes or kinases, can generate hypotheses about its potential anti-inflammatory or anticancer activities.[18][21]

-

Binding Mode Analysis: Detailed analysis of the top-ranked docking pose can reveal key interactions (hydrogen bonds, π-stacking) that stabilize the ligand-protein complex, guiding future efforts in lead optimization.

In-Depth Computational Protocols

The following protocols are designed to be self-validating systems, providing a robust workflow for the computational analysis of NPBD.

Protocol: DFT-Based Tautomer Stability and Spectroscopic Analysis

This protocol details the steps for comparing the stability of NPBD tautomers and predicting their IR spectra using a program like Gaussian.

-

Structure Preparation:

-

Build the 3D structures of the diketo and cis-enol tautomers of NPBD in a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial, rapid molecular mechanics cleanup (e.g., using a UFF force field).

-

-

Geometry Optimization:

-

Rationale: This step finds the lowest energy conformation (a stationary point on the potential energy surface) for each tautomer.

-

Method: Submit each structure for a geometry optimization calculation.

-

Keywords: Opt Freq B3LYP/6-311++G(d,p). The Opt keyword requests optimization, while Freq automatically triggers a frequency calculation upon completion. The chosen functional and basis set provide a high level of theory.

-

-

Verification of Minima:

-

Rationale: A true energy minimum has no imaginary frequencies. This step validates the result of the optimization.

-

Method: After the calculation, inspect the output file for the frequency results. Confirm that there are zero imaginary frequencies. If imaginary frequencies exist, the structure is a transition state, not a minimum, and must be perturbed and re-optimized.

-

-

Energy and Spectroscopic Analysis:

-

Method: Extract the final electronic energies and the Gibbs free energies from the output files. The difference in Gibbs free energy (ΔG) will give the most accurate prediction of the tautomeric equilibrium.

-

Use the computed vibrational frequencies and intensities to simulate the IR spectrum for each tautomer and compare it to experimental data.

-

Caption: A validated workflow for DFT analysis of NPBD tautomers.

Protocol: Molecular Docking for Bioactivity Screening

This protocol outlines a general workflow for docking NPBD against a protein target, such as COX-2 (PDB ID: 5IKR), using AutoDock Tools and Vina.

-

Ligand Preparation:

-

Use the DFT-optimized, low-energy enol structure of NPBD.

-

Save the structure in .pdb format.

-

Using AutoDock Tools (ADT), assign Gasteiger charges and merge non-polar hydrogens to create a .pdbqt file.

-

-

Receptor Preparation:

-

Rationale: The raw PDB file contains water, co-factors, and other ligands that must be removed to prepare the binding site.

-

Method: Download the protein structure (e.g., 5IKR) from the Protein Data Bank.

-

Using ADT or a similar program, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges to the protein atoms.

-

Save the "clean" receptor as a .pdbqt file.

-

-

Grid Box Generation:

-

Rationale: This step defines the three-dimensional search space for the docking algorithm, focusing it on the known active site of the enzyme.

-

Method: In ADT, center the grid box on the active site, often guided by the position of a co-crystallized inhibitor. Ensure the box dimensions are large enough to accommodate the ligand (e.g., 25 x 25 x 25 Å).

-

-

Docking Execution:

-

Method: Use a command-line interface to run AutoDock Vina. The command will specify the receptor file, ligand file, grid box configuration, and output file name.

-

Example command: vina --receptor protein.pdbqt --ligand npbd.pdbqt --config grid.txt --out results.pdbqt --log log.txt

-

-

Analysis of Results:

-

The output .pdbqt file contains the predicted binding poses and their corresponding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

-

Visualize the lowest-energy pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze the specific hydrogen bonds, hydrophobic interactions, and π-stacking between NPBD and the protein's active site residues.

-

Synthesized Insights and Future Directions

The convergence of experimental and theoretical data provides a powerful, multi-faceted understanding of 1-(4-nitrophenyl)-1,3-butanedione. Crystallography confirms that the enol tautomer, stabilized by a strong intramolecular hydrogen bond and extended conjugation, is the ground state in the solid phase.[11] DFT calculations can then quantify this stability advantage over the keto form and predict how this equilibrium may shift in different solvent environments.

This guide provides the foundational framework for future research. Key future directions include:

-

Derivative Synthesis: Computationally guided synthesis of NPBD derivatives with modified electronic properties to enhance binding affinity for specific biological targets.

-

Broader Screening: Using the docking protocol to screen NPBD against a wider range of anti-inflammatory, anticancer, and antimicrobial targets.

-

In Vitro Validation: Performing biological assays (e.g., enzyme inhibition assays) to experimentally validate the hypotheses generated from molecular docking studies.

By integrating these robust computational protocols with targeted experimental work, the scientific community can fully unlock the potential of this versatile molecule.

References

-

Jones, R. D. G. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. Journal of the Chemical Society, Perkin Transactions 2, (5), 513-515. [Link]

-

ElectronicsAndBooks. (n.d.). Crystal Structure of the Enol Form of 1-(4-Nitrophenyl)butane-I,3-dione. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. Retrieved from [Link]

-

Boruwa, J., et al. (2016). Recent Developments in the Synthesis of β-Diketones. Molecules, 21(11), 1534. [Link]

-

Academia.edu. (n.d.). β-Dicarbonyl compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Electronic Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-nitrophenyl)butane-1,3-dione (C10H9NO4). Retrieved from [Link]

-

ResearchGate. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H+/K+ ATPase. Retrieved from [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. [Link]

-

ResearchGate. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

ResearchGate. (2024). Innovation of some novel complexes based on 1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. Retrieved from [Link]

-

Leśniak, S., et al. (2023). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 24(19), 14897. [Link]

-

SciSpace. (2023). DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of avo. Retrieved from [Link]

-

Al-Shammari, M. B., et al. (2021). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University for Science, 15(1), 819-832. [Link]

-

OUCI. (n.d.). Spectroscopic characterization, electronic transitions and pharmacodynamic analysis of 1-Phenyl-1,3-butanedione: An effective agent for antipsychotic activity. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Nitrophenyl)-3-phenyl-1,3-propanedione - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Molecules, 26(12), 3624. [Link]

-

Osuch-Kwiatkowska, A., et al. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 28(25), 1. [Link]

-

ACS Publications. (1947). Determination of Beta-Dicarbonyl Compounds. Analytical Chemistry. [Link]

-

ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Cambridge Open Engage. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top).... Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, evaluation and molecular docking studies for the anti-inflammatory activity of novel 8-substituted-7-benzoyloxy-4-methyl-6-nitrocoumarin derivatives. Retrieved from [Link]

-

Enolates of β-Dicarbonyl Compounds. (n.d.). Retrieved from [Link]

-

ResearchGate. (2023). DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of flavones based on experimental and theoretical investigations. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 27(18), 5897. [Link]

-

OUCI. (n.d.). DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potenti…. Retrieved from [Link]

Sources

- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. 1,3-Butanedione, 1-(4-nitrophenyl)- | C10H9NO4 | CID 95162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-nitrophenyl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(4-nitrophenyl)-1,3-butanedione: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-nitrophenyl)-1,3-butanedione is a multifaceted organic compound that holds considerable interest for the scientific community, particularly in the realms of medicinal chemistry and materials science. As a β-dicarbonyl compound, it exhibits fascinating structural and reactive properties, most notably the phenomenon of keto-enol tautomerism. The presence of a nitro group on the phenyl ring further augments its chemical personality, influencing its electronic characteristics and potential biological activities. This guide provides a comprehensive overview of the physical and chemical properties of 1-(4-nitrophenyl)-1,3-butanedione, detailed methodologies for its synthesis and characterization, and an exploration of its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key physical and chemical characteristics of 1-(4-nitrophenyl)-1,3-butanedione.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₉NO₄ | |

| Molecular Weight | 207.18 g/mol | |

| CAS Number | 4023-82-9 | |

| Appearance | Off-white solid | Generic observation |

| IUPAC Name | 1-(4-nitrophenyl)butane-1,3-dione |

Structural Elucidation and Keto-Enol Tautomerism

A signal feature of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. In the solid state, X-ray crystallographic studies have unequivocally demonstrated that 1-(4-nitrophenyl)-1,3-butanedione exists predominantly in the enol form.[1] This preference for the enol tautomer is attributed to the formation of a stable intramolecular hydrogen bond and the creation of a conjugated system.

The equilibrium between the keto and enol forms is dynamic in solution and is significantly influenced by the solvent's polarity. In nonpolar solvents, the enol form is generally favored due to the stability of the internal hydrogen bond. Conversely, polar solvents can solvate the keto form more effectively, potentially shifting the equilibrium towards the keto tautomer. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium in solution.

Diagram: Keto-Enol Tautomerism of 1-(4-nitrophenyl)-1,3-butanedione

Caption: The equilibrium between the keto and enol forms of 1-(4-nitrophenyl)-1,3-butanedione.

Synthesis and Purification

The synthesis of 1-(4-nitrophenyl)-1,3-butanedione is most commonly achieved through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl 4-nitrobenzoate

-

Acetone

-

Sodium ethoxide (or other suitable strong base)

-

Anhydrous ethanol (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the cooled solution (ice bath), add a solution of ethyl 4-nitrobenzoate and acetone in anhydrous ethanol dropwise with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Work-up: Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid to neutralize the base and precipitate the product.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of 1-(4-nitrophenyl)-1,3-butanedione.

Spectroscopic Characterization

The structural identity and purity of the synthesized 1-(4-nitrophenyl)-1,3-butanedione can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the tautomeric equilibrium. The enol form will show a characteristic vinyl proton signal and a downfield enolic hydroxyl proton signal, which often appears as a broad singlet. The keto form will exhibit a methylene proton signal. The integration of these signals allows for the quantification of the keto-enol ratio in a given solvent. Aromatic protons will appear in the downfield region, and the methyl protons will be observed upfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons in the keto form and the enolic carbons in the enol form. The chemical shifts of the aromatic and aliphatic carbons will also be present.

Infrared (IR) Spectroscopy

The IR spectrum can help differentiate between the keto and enol forms. The keto form will exhibit two distinct carbonyl (C=O) stretching vibrations. The enol form will show a C=C stretching vibration and a broad O-H stretching band due to the intramolecular hydrogen bond. The nitro group will also have characteristic symmetric and asymmetric stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) should be observed at m/z 207. Fragmentation may involve the loss of the nitro group, the acetyl group, or other characteristic fragments.

Thermal Analysis

Thermal stability is a critical parameter for the handling, storage, and application of a compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

TGA: This technique measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of 1-(4-nitrophenyl)-1,3-butanedione.

-

DSC: This technique measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and to study any phase transitions.

Potential Biological Activities and Applications in Drug Development

The presence of the nitroaromatic and β-dicarbonyl moieties suggests that 1-(4-nitrophenyl)-1,3-butanedione may possess a range of biological activities. Nitroaromatic compounds are known to have diverse pharmacological effects, including antimicrobial and anticancer properties. The β-dicarbonyl group can act as a chelating agent for metal ions, which is a feature of some enzyme inhibitors.

Areas for Investigation

-

Antimicrobial Activity: The compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

-

Cytotoxicity: In vitro cytotoxicity assays against various cancer cell lines can be performed to evaluate its potential as an anticancer agent.

-

Enzyme Inhibition: Given its structure, 1-(4-nitrophenyl)-1,3-butanedione could be a candidate for inhibiting enzymes, particularly metalloenzymes. Enzyme inhibition assays can be conducted to determine its IC₅₀ value against specific targets.

Diagram: Potential Drug Discovery Pathway

Caption: A potential pathway for the development of 1-(4-nitrophenyl)-1,3-butanedione as a drug candidate.

Conclusion

1-(4-nitrophenyl)-1,3-butanedione is a compound with a rich chemical profile, characterized by its keto-enol tautomerism and the electronic influence of the nitro group. Its synthesis is readily achievable through established organic chemistry methods. The comprehensive characterization of its physical and chemical properties is essential for its potential use in various scientific disciplines. The structural motifs present in this molecule suggest a promising avenue for the exploration of new therapeutic agents. Further investigation into its biological activities is warranted to unlock its full potential in the field of drug discovery and development.

References

-

Jones, R. D. G. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. J. Chem. Soc., Perkin Trans. 2, (5), 513-516. [Link]

-

PubChem. (n.d.). 1,3-Butanedione, 1-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and Historical Synthesis of (p-Nitrobenzoyl)acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(p-Nitrobenzoyl)acetone, systematically known as 1-(4-nitrophenyl)butane-1,3-dione, is a versatile β-diketone that has served as a crucial building block in synthetic organic chemistry. Its unique structural features, combining a reactive 1,3-dicarbonyl moiety with an electron-withdrawing nitro group, have made it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of the historical synthesis of (p-Nitrobenzoyl)acetone, delves into the mechanistic underpinnings of its preparation, offers detailed experimental protocols, and explores its utility in the synthesis of pharmacologically relevant molecules.

Introduction: The Significance of (p-Nitrobenzoyl)acetone

(p-Nitrobenzoyl)acetone, a yellow crystalline solid, belongs to the class of 1,3-dicarbonyl compounds. The presence of two carbonyl groups separated by a methylene unit imparts a unique reactivity to this molecule. The protons on the central carbon are acidic, allowing for the ready formation of an enolate ion, a potent nucleophile. This reactivity is the cornerstone of its utility in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The introduction of a nitro group at the para-position of the phenyl ring further modulates the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group enhances the acidity of the methylene protons and influences the reactivity of the aromatic ring, making it a key synthon in the design of various target molecules. In the realm of drug discovery, (p-Nitrobenzoyl)acetone has proven to be an invaluable scaffold for the construction of heterocyclic systems such as pyrazoles and pyrimidines, which are prevalent in a multitude of bioactive compounds.

Historical Perspective and Discovery

While the synthesis of the precursor, p-nitrobenzoyl chloride, dates back to 1883, the specific historical record of the first synthesis of (p-Nitrobenzoyl)acetone is less definitively documented in readily available literature. However, the foundational chemistry for its synthesis lies in the well-established Claisen condensation reaction. The first synthesis of substituted pyrazoles from β-diketones and hydrazine derivatives was reported by Knorr and colleagues in 1883, indicating that aromatic β-diketones were accessible to chemists of that era.[1][2] The synthesis of (p-Nitrobenzoyl)acetone would have followed the logical application of this established methodology to commercially or readily available starting materials.

The evolution of synthetic methods for 1,3-diketones has been driven by the need for higher yields, milder reaction conditions, and greater substrate scope. While the classical Claisen condensation remains a staple, modern variations offer improved efficiency and selectivity.

The Cornerstone of Synthesis: The Claisen Condensation

The most prevalent and historically significant method for the synthesis of (p-Nitrobenzoyl)acetone is the mixed Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone.[1] In this specific case, the reaction occurs between p-nitroacetophenone and an acetate ester, typically ethyl acetate.

Mechanistic Insights

The causality behind the experimental choices in a Claisen condensation is rooted in the fundamental principles of acid-base chemistry and nucleophilic acyl substitution.

Step 1: Enolate Formation. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of p-nitroacetophenone. The presence of the adjacent carbonyl group and the electron-withdrawing nitro group on the phenyl ring increases the acidity of these protons, facilitating the formation of a resonance-stabilized enolate ion. The choice of a base with an alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide with ethyl acetate) is crucial to prevent transesterification as a side reaction.

Step 2: Nucleophilic Attack. The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the ethyl acetate molecule. This results in the formation of a tetrahedral intermediate.

Step 3: Reformation of the Carbonyl and Elimination. The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as a leaving group. This step yields the desired β-diketone, (p-Nitrobenzoyl)acetone.

Step 4: Deprotonation of the Product. The methylene protons of the newly formed β-diketone are significantly more acidic than the α-protons of the starting ketone due to the presence of two flanking carbonyl groups. The alkoxide base present in the reaction mixture readily deprotonates the β-diketone to form a stable enolate. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product.

Step 5: Acidic Workup. A final acidification step is required to protonate the enolate and yield the neutral (p-Nitrobenzoyl)acetone product.

Diagram of the Claisen Condensation Mechanism

Caption: The five-step mechanism of the Claisen condensation for the synthesis of (p-Nitrobenzoyl)acetone.

Experimental Protocol: A Validated Approach